ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate
Description
Ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a triazole-based heterocyclic compound featuring a 1,2,4-triazole core substituted at position 4 with a 2,5-dimethoxyphenyl group and at position 5 with an indole moiety. The thioether linkage at position 3 connects the triazole ring to an ethyl propanoate ester.
Properties
IUPAC Name |
ethyl 2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-5-31-22(28)14(2)32-23-26-25-21(17-13-24-18-9-7-6-8-16(17)18)27(23)19-12-15(29-3)10-11-20(19)30-4/h6-14,24H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCNGDKATDFYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole core, followed by the introduction of the indole and dimethoxyphenyl groups. The final step involves the esterification of the propanoate moiety.
Formation of the Triazole Core: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Indole Group: This step may involve a Fischer indole synthesis or other suitable methods to attach the indole moiety to the triazole core.
Attachment of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution or other coupling reactions.
Esterification: The final step involves the esterification of the propanoate group using standard esterification techniques.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison of Selected Triazole Derivatives
Biological Activity
Ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a triazole ring, an indole moiety, and a thioether linkage, which are significant for its biological activity. The presence of methoxy groups on the phenyl ring is also noteworthy as these substitutions can influence pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Indole Derivative : Starting from 2,5-dimethoxyphenyl precursors.
- Triazole Formation : Utilizing appropriate azoles to introduce the triazole ring.
- Thioether Coupling : Employing thioether chemistry to link the indole and triazole components.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In vitro Studies : Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For example, a related triazole derivative demonstrated an IC50 value of 52 nM in MCF-7 breast cancer cells, indicating potent activity .
| Compound Type | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Triazole Derivative | MCF-7 (breast) | 52 | Induces G2/M phase arrest and apoptosis |
| Indole Compound | MDA-MB-231 (breast) | 74 | Inhibits tubulin polymerization |
The mechanism through which these compounds exert their biological effects often involves:
- Cell Cycle Arrest : Many compounds induce cell cycle arrest at the G2/M phase.
- Apoptosis Induction : Activation of apoptotic pathways leading to cell death.
- Tubulin Interaction : Disruption of microtubule dynamics which is critical in cancer cell proliferation.
Study on Similar Compounds
A study published in ACS Omega focused on the synthesis and biological screening of new triazole derivatives. It was found that these derivatives exhibited significant cytotoxicity against various cancer cell lines due to their ability to disrupt microtubule formation . This supports the hypothesis that this compound may share similar mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
